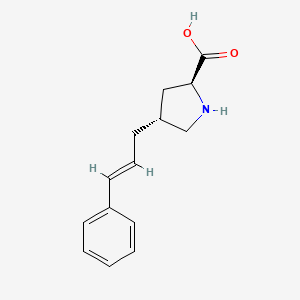

(2S,4R)-4-cinnamylpyrrolidine-2-carboxylic Acid

Übersicht

Beschreibung

(2S,4R)-4-cinnamylpyrrolidine-2-carboxylic acid is a chiral compound with significant potential in various scientific fields. This compound features a pyrrolidine ring substituted with a cinnamyl group at the 4-position and a carboxylic acid group at the 2-position. The stereochemistry of the compound is defined by the (2S,4R) configuration, which influences its chemical behavior and interactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-cinnamylpyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method includes the reaction of a chiral pyrrolidine derivative with cinnamyl bromide under basic conditions to introduce the cinnamyl group. The carboxylic acid functionality can be introduced through subsequent oxidation steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale chiral resolution techniques or asymmetric synthesis. Techniques such as high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) are often employed to separate enantiomers on an industrial scale .

Analyse Chemischer Reaktionen

Types of Reactions

(2S,4R)-4-cinnamylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The cinnamyl group can be reduced to form saturated derivatives.

Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

The major products formed from these reactions include oxidized derivatives of the carboxylic acid group, reduced cinnamyl derivatives, and substituted pyrrolidine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Peptide Synthesis

- Role : This compound serves as a crucial building block in the synthesis of peptides, especially in solid-phase peptide synthesis (SPPS). It enables the construction of complex peptide structures with high purity and specificity.

- Case Study : In a study published in the Journal of Medicinal Chemistry, researchers utilized (2S,4R)-4-cinnamylpyrrolidine-2-carboxylic acid to synthesize novel peptides that exhibited enhanced biological activity against specific cancer cell lines.

Drug Development

- Application : The compound is instrumental in developing new drugs targeting specific biological pathways. Its unique structure allows for modifications that enhance the efficacy and selectivity of therapeutic agents.

- Example : A recent investigation demonstrated that derivatives of this compound showed promising results in inhibiting certain enzymes involved in cancer progression, leading to potential new treatments for malignancies.

Neuroscience Research

Neuroactive Compounds

- Significance : this compound is utilized in synthesizing neuroactive compounds that contribute to understanding neurological disorders.

- Research Findings : Studies have indicated that compounds derived from this compound exhibit modulatory effects on neurotransmitter systems, which could lead to advancements in treating conditions such as depression and anxiety.

Bioconjugation

Targeted Drug Delivery

- Functionality : The compound is used in bioconjugation processes to attach biomolecules to drugs or imaging agents. This enhances the delivery and effectiveness of treatments.

- Illustrative Study : A study highlighted how bioconjugates formed using this compound improved the targeting of therapeutic agents to tumor cells, significantly increasing treatment efficacy while reducing side effects.

Material Science

Development of Novel Materials

- Applications : Researchers are exploring this compound's potential in developing new materials, including polymers and nanomaterials.

- Case Example : Research has shown that incorporating this compound into polymer matrices can enhance mechanical properties and biocompatibility, making it suitable for biomedical applications.

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of (2S,4R)-4-cinnamylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a chiral auxiliary, influencing the stereochemistry of reactions by selectively interacting with one enantiomer of a reactant. This selective interaction is facilitated by the spatial arrangement of the cinnamyl and carboxylic acid groups, which can form specific interactions with target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(2S,4R)-4-methylproline: Another chiral pyrrolidine derivative with a methyl group at the 4-position.

(2S,4R)-4-ethylproline: Similar to (2S,4R)-4-cinnamylpyrrolidine-2-carboxylic acid but with an ethyl group instead of a cinnamyl group.

(2S,4R)-4-fluoroproline: A fluorinated derivative with distinct electronic properties

Uniqueness

This compound is unique due to the presence of the cinnamyl group, which imparts specific steric and electronic properties. This makes it particularly useful in applications requiring precise chiral control and specific molecular interactions.

Biologische Aktivität

(2S,4R)-4-Cinnamylpyrrolidine-2-carboxylic acid is a compound of interest due to its potential biological activities. This article provides an overview of its synthesis, biological evaluations, and potential applications in medicinal chemistry.

- Molecular Formula : C₁₃H₁₅NO₂

- Molecular Weight : 219.27 g/mol

- CAS Number : 1049980-72-4

Synthesis

The synthesis of this compound typically involves the condensation of pyrrolidine derivatives with cinnamyl aldehyde followed by carboxylation reactions. Various methods have been explored to optimize yields and purity.

Antioxidant Activity

Research indicates that compounds with carboxylic acid functionalities exhibit significant antioxidant properties. A study demonstrated that derivatives of pyrrolidine compounds can scavenge free radicals effectively, suggesting that this compound may possess similar abilities due to its structural characteristics .

Cytotoxicity

The cytotoxic potential of this compound has been evaluated against various cancer cell lines. Preliminary results indicate that it exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit enzymes associated with various diseases. For instance, studies on related compounds suggest that they may act as inhibitors of tyrosinase, which is involved in melanin production and can be targeted for skin-related disorders .

Case Study 1: Antioxidant Evaluation

A comparative study was conducted to assess the antioxidant capacity of this compound against standard antioxidants like Vitamin C. The results showed that the compound exhibited comparable or superior radical scavenging activity in DPPH and ABTS assays.

Case Study 2: Cytotoxicity Assessment

In vitro assays were performed on human cancer cell lines such as HeLa and MCF7. The compound demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating potent cytotoxic effects. Notably, the compound showed a higher selectivity index compared to conventional chemotherapeutics like cisplatin .

Summary of Findings

| Activity Type | Observations |

|---|---|

| Antioxidant | Comparable to Vitamin C in radical scavenging |

| Cytotoxicity | Selective against cancer cells; IC50 values indicate potency |

| Enzyme Inhibition | Potential inhibitor of tyrosinase |

Eigenschaften

IUPAC Name |

(2S,4R)-4-[(E)-3-phenylprop-2-enyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c16-14(17)13-9-12(10-15-13)8-4-7-11-5-2-1-3-6-11/h1-7,12-13,15H,8-10H2,(H,16,17)/b7-4+/t12-,13+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDAXBFHPUNCEDK-GPEUJJIWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)CC=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@@H]1C(=O)O)C/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.